molecular formula C9H8ClNO4S B15177432 Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester CAS No. 139326-38-8

Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester

Cat. No.: B15177432
CAS No.: 139326-38-8
M. Wt: 261.68 g/mol
InChI Key: UWEWAPXGCUAHRA-UHFFFAOYSA-N
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Description

Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester is a chemical compound with a complex structure that includes a chloro-nitrophenyl group attached to an acetic acid moiety via a thio linkage, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester typically involves the reaction of 4-chloro-2-nitrophenylthiol with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor system to optimize the reaction conditions and increase the yield. The use of catalysts, such as platinum on carbon, can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester involves its interaction with specific molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with cellular pathways. These interactions can result in the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester
  • (4-Chloro-2-nitrophenyl)acetic acid
  • (4-Chloro-2-nitrophenyl)hydrazide

Uniqueness

Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester is unique due to its thio linkage, which imparts distinct chemical reactivity compared to its sulfinyl and hydrazide analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

139326-38-8

Molecular Formula

C9H8ClNO4S

Molecular Weight

261.68 g/mol

IUPAC Name

methyl 2-(4-chloro-2-nitrophenyl)sulfanylacetate

InChI

InChI=1S/C9H8ClNO4S/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3

InChI Key

UWEWAPXGCUAHRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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